molecular formula C13H7Br2IN2O B13808818 4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine

4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B13808818
M. Wt: 493.92 g/mol
InChI Key: UHYURVDYFCRNSK-UHFFFAOYSA-N
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Description

4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes the bromination of 2-(4-iodophenyl)-1,3-benzoxazole followed by amination. The reaction conditions often require the use of bromine or brominating agents, solvents like dichloromethane, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove halogen atoms or reduce other functional groups.

    Substitution: Halogen atoms can be substituted with other groups like alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted benzoxazoles.

Scientific Research Applications

4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function. The benzoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dichloro-2-(4-iodophenyl)-1,3-benzoxazol-5-amine
  • 4,6-dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
  • 4,6-dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

Uniqueness

4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and potential biological activity. This combination of halogens is less common and can lead to unique interactions with molecular targets compared to similar compounds with different halogen substitutions.

Properties

Molecular Formula

C13H7Br2IN2O

Molecular Weight

493.92 g/mol

IUPAC Name

4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H7Br2IN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-1-3-7(16)4-2-6/h1-5H,17H2

InChI Key

UHYURVDYFCRNSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br)I

Origin of Product

United States

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